molecular formula C6H11ClO2 B080112 Methyl 5-chloropentanoate CAS No. 14273-86-0

Methyl 5-chloropentanoate

Cat. No.: B080112
CAS No.: 14273-86-0
M. Wt: 150.6 g/mol
InChI Key: JAVHFVJOWIQHII-UHFFFAOYSA-N
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Description

Methyl 5-chloropentanoate, with the chemical formula C6H11ClO2 and CAS registry number 14273-86-0, is a colorless liquid known for its applications in various chemical processes. It is characterized by its methyl and chloro functional groups. This compound is commonly used as a flavoring agent and fragrance ingredient in the food and cosmetic industries. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 5-chloropentanoate has a wide range of applications in scientific research:

Safety and Hazards

Methyl 5-chloropentanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . If it comes in contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. The product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques and automated control systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 5-bromopentanoate
  • Methyl 5-iodopentanoate
  • Methyl 5-fluoropentanoate

Comparison: Methyl 5-chloropentanoate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. Compared to its bromine, iodine, and fluorine analogs, this compound exhibits different reactivity and selectivity in substitution and reduction reactions. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical processes .

Properties

IUPAC Name

methyl 5-chloropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVHFVJOWIQHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298071
Record name Methyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14273-86-0
Record name 14273-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120453
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chlorovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 5-chloropentanoate utilized in the development of new annulation processes?

A1: this compound plays a key role in an annulation process designed to create six-membered rings. The process begins by reacting 2-cyano-2-cycloalkenones with the enolate of this compound in a conjugate addition reaction. [] This sets the stage for an intramolecular alkylation, where the chlorine atom in this compound acts as a leaving group. The carbanion generated from the initial addition reaction attacks the carbon bearing the chlorine, leading to the formation of the six-membered ring and the expulsion of a chloride ion. This method offers a synthetically useful route for constructing substituted cyclic compounds from readily available starting materials. []

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